

Technical Guide: Solubility Profiling & Characterization of 2-(Aminomethyl)-5-chlorophenol Hydrochloride

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Compound of Interest

Compound Name:	2-(Aminomethyl)-5-chlorophenol;hydrochloride
CAS No.:	2418692-12-1
Cat. No.:	B2498495

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Executive Summary

Compound Identity: 2-(Aminomethyl)-5-chlorophenol hydrochloride CAS: 2418692-12-1 (Analogous/Salt form reference) Classification: Functionalized Benzylamine Salt / Halogenated Phenol

This guide addresses the solubility profile of 2-(Aminomethyl)-5-chlorophenol hydrochloride, a critical intermediate in the synthesis of pharmaceutical entities (e.g., quinolones, anti-infectives). Unlike its isomer 2-amino-5-chlorophenol, this compound features a benzylic amine, significantly altering its pKa and solubility behavior.

As a hydrochloride salt of an amphoteric molecule, its solubility is governed by the competition between the highly hydrophilic ionic headgroup (ammonium chloride) and the lipophilic halogenated aromatic core. This guide provides a predicted solubility matrix based on structure-property relationships (SPR) and details the experimental protocols required to empirically validate these values for regulatory or process development purposes.

Physicochemical Basis of Solubility

To master the solubility of this compound, one must understand the three competing molecular forces at play:

- **Ionic Dissociation (The HCl Salt Effect):** In the solid state, the amine is protonated (). This ionic lattice drives high solubility in water and polar protic solvents (Methanol, Ethanol) via ion-dipole interactions.
- **Lipophilicity (The Chloro-Phenol Core):** The 5-chloro substituent and the aromatic ring contribute to lipophilicity (for the free base). This limits solubility in polar aprotic solvents (like Acetone) unless the dielectric constant is sufficiently high (like DMSO).
- **pH-Dependent Speciation:** The molecule possesses two ionizable groups:
 - **Phenolic -OH:** Weakly acidic (, lowered by the electron-withdrawing Cl).
 - **Benzylic Amine:** Weakly basic ().

Theoretical Solubility Matrix

Data below represents high-confidence estimates based on structural analogs (e.g., 4-chlorobenzylamine HCl, 2-hydroxybenzylamine).

Solvent Class	Solvent	Predicted Solubility	Mechanistic Rationale
Aqueous	Water (pH < 7)	High (>50 mg/mL)	Ionic dissociation of the hydrochloride salt.
Aqueous	Water (pH ~9-10)	Low (Precipitation risk)	Formation of the neutral free base or zwitterion (Isoelectric point).
Polar Protic	Methanol / Ethanol	High (>30 mg/mL)	Strong H-bonding capability + solvation of the ionic pair.
Polar Aprotic	DMSO / DMF	High (>50 mg/mL)	High dielectric constant stabilizes the salt form.
Polar Aprotic	Acetone / Ethyl Acetate	Low (<5 mg/mL)	Insufficient polarity to overcome the crystal lattice energy of the salt.
Non-Polar	Hexane / Toluene	Insoluble	Complete polarity mismatch; salt cannot solvate in non-polar media.

Critical Experimental Protocols

Since specific literature data for this catalog number is often proprietary, the following self-validating protocols are required to establish the exact solubility curve for your specific batch.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in various solvents at 25°C.

- Preparation: Weigh 50 mg of 2-(Aminomethyl)-5-chlorophenol HCl into a 4 mL glass vial.
- Solvent Addition: Add 500 μ L of the target solvent.
- Equilibration: Cap and agitate (orbital shaker) at 25°C for 24 hours.
 - Check: If solution becomes clear, add more solid until a visible precipitate remains.
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 μ m PTFE filter.
- Quantification: Dilute the supernatant (1:100) in mobile phase and analyze via HPLC-UV (280 nm).
 - Calculation:

Protocol B: pH-Dependent Solubility Profiling

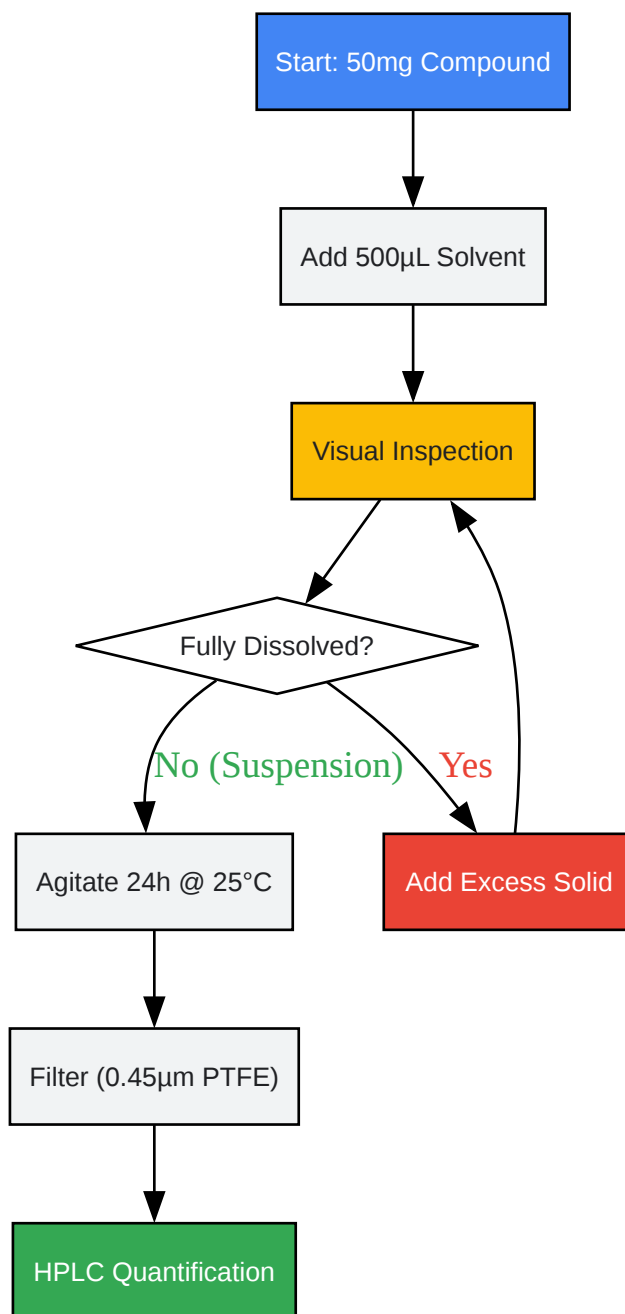
Objective: Identify the pH range where the compound precipitates (Free Base formation).

- Stock Solution: Prepare a 20 mg/mL solution in 0.1 M HCl.
- Titration: Aliquot into 5 vials. Adjust pH to 4, 7, 9, 10, and 12 using NaOH.
- Observation:
 - pH 4-7: Solution should remain clear (Cationic form).
 - pH 9-10: Look for turbidity/precipitation. This is the danger zone for process chemistry, where the neutral free base forms.
 - pH > 11: Solution may clear again as the phenolate anion forms ().

Visualizations

Figure 1: Solubility Determination Workflow

This decision tree outlines the logical flow for characterizing the solubility of the NCE (New Chemical Entity).

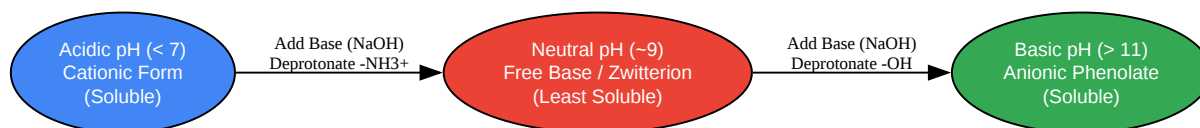


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Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Figure 2: pH-Dependent Speciation & Solubility

Understanding the ionization state is critical for extraction and formulation.



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Caption: The solubility "U-curve" driven by protonation states. Process risk is highest at pH ~9.

Handling & Stability

- **Hygroscopicity:** As a hydrochloride salt, the compound is likely hygroscopic. Store in a desiccator at 2-8°C. Exposure to ambient moisture can lead to deliquescence, altering the effective weight for solubility calculations.
- **Oxidation:** The electron-rich phenolic ring is susceptible to oxidation (browning) in solution, especially at high pH. All solubility experiments in basic media should be conducted with degassed solvents or under nitrogen.
- **Safety:** The compound is a halogenated phenol derivative; assume skin and eye irritant properties (H315, H319). Use nitrile gloves and safety goggles.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91591, 2-Amino-5-chlorophenol (Isomer Reference). Retrieved from [\[Link\]](#)
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